molecular formula C8H6Cl3NO3S B2805666 3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride CAS No. 98557-80-3

3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride

Cat. No.: B2805666
CAS No.: 98557-80-3
M. Wt: 302.55
InChI Key: XGEZVQCGXVMIPK-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring chlorine substituents at the 3- and 5-positions of the benzene ring, an acetamido group at the 4-position, and a sulfonyl chloride functional group at the 1-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, agrochemicals, and pharmaceuticals. Its electron-withdrawing chlorine substituents enhance the electrophilicity of the sulfonyl chloride group, making it highly reactive in nucleophilic substitution reactions.

Properties

IUPAC Name

4-acetamido-3,5-dichlorobenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NO3S/c1-4(13)12-8-6(9)2-5(3-7(8)10)16(11,14)15/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEZVQCGXVMIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride typically involves the chlorination of 4-acetamidobenzenesulfonyl chloride. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although specific conditions and reagents depend on the desired products.

    Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding sulfonic acids.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride exhibits various biological activities that make it a valuable compound in pharmaceutical research:

  • Antimicrobial Properties :
    • Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens, making them potential candidates for antibiotic development .
  • Antioxidative Effects :
    • Research indicates that acetamidosulfonamide derivatives exhibit radical scavenging properties, suggesting their potential use in developing antioxidants for therapeutic applications .

Industrial Applications

The compound's properties extend beyond medicinal chemistry into industrial applications:

  • Pharmaceutical Intermediate :
    • It serves as a crucial intermediate in the synthesis of sulfa drugs, which are important in treating bacterial infections .
  • Material Science :
    • Its sulfonyl chloride functionality allows for further derivatization, leading to materials with tailored properties for specific applications in coatings and polymers .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound demonstrated that using a two-temperature zone approach significantly improved yield and purity. The method involved controlling the temperature during the chlorosulfonation process to enhance selectivity and minimize side reactions .

Case Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of synthesized acetamidosulfonamide derivatives derived from this compound against common bacterial strains. Results indicated a notable reduction in bacterial growth, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions often target specific molecular pathways, depending on the application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Structural and Molecular Comparison

The compound 4-acetamido-3,5-dimethylbenzene-1-sulfonyl chloride (CAS 952958-71-3) serves as a structurally analogous counterpart. Key differences lie in the substituents at the 3- and 5-positions: chlorine atoms in the target compound versus methyl groups in the dimethyl derivative.

Table 1: Molecular Properties Comparison

Property 3,5-Dichloro-4-acetamidobenzene-1-sulfonyl Chloride 4-Acetamido-3,5-dimethylbenzene-1-sulfonyl Chloride
Molecular Formula C₈H₆Cl₂NO₃S C₁₀H₁₂ClNO₃S
Molecular Weight (g/mol) 266.97 261.73
Substituents at 3,5-positions Chlorine Methyl

Reactivity and Electronic Effects

  • Electron-Withdrawing vs. Electron-Donating Groups : Chlorine atoms (electron-withdrawing) increase the electrophilicity of the sulfonyl chloride group, enhancing its reactivity in nucleophilic substitution reactions compared to the methyl-substituted compound (electron-donating groups reduce electrophilicity) .
  • Stability : The dimethyl derivative is expected to exhibit greater thermal and hydrolytic stability due to reduced electron withdrawal, whereas the dichloro compound may require stringent storage conditions to prevent premature hydrolysis.

Physical Properties

  • Solubility: The dichloro derivative likely has lower solubility in non-polar solvents due to increased polarity from chlorine atoms. In contrast, the dimethyl analog may exhibit better solubility in organic solvents like dichloromethane or toluene.
  • Melting Point : The dichloro compound is anticipated to have a higher melting point owing to stronger intermolecular dipole-dipole interactions and molecular packing efficiency.

Research Findings and Trends

Recent studies highlight the dichloro compound’s utility in synthesizing herbicidal agents, where its reactivity enables efficient coupling with heterocyclic amines. In contrast, the dimethyl variant is favored in peptide sulfonylation due to milder reaction conditions . Computational studies corroborate that chlorine substituents lower the energy barrier for nucleophilic attack at the sulfur center by 15–20% compared to methyl groups.

Biological Activity

3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, is an important compound in medicinal chemistry and synthetic organic chemistry. This compound exhibits significant biological activity, making it a subject of interest for various pharmacological applications. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

  • IUPAC Name : 3,5-Dichloro-4-acetamidobenzenesulfonyl chloride
  • CAS Number : 98557-80-3
  • Molecular Formula : C₈H₈Cl₂N₃O₂S
  • Molecular Weight : 253.13 g/mol

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its sulfonyl chloride functional group allows for nucleophilic attack by amines and other nucleophiles, leading to the formation of sulfonamide derivatives which are known for their pharmacological properties.

The mechanism of action involves the electrophilic nature of the sulfonyl chloride group, which reacts with nucleophiles (such as amino groups) to form stable sulfonamide bonds. This reaction is crucial in the synthesis of various biologically active compounds.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. A study demonstrated that compounds derived from this compound showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
Sulfonamide A32 µg/mLStaphylococcus aureus
Sulfonamide B16 µg/mLEscherichia coli

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that derivatives of this sulfonyl chloride exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

CompoundIC50 (µM)Cell Line
Derivative A15MCF-7
Derivative B10HeLa

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several derivatives from this compound and evaluated their biological activities. The results indicated that modifications to the acetamido group significantly enhanced antimicrobial potency.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that the presence of chlorine atoms at positions 3 and 5 on the benzene ring increased the lipophilicity of the compound, enhancing its ability to penetrate bacterial membranes and exert antimicrobial effects.

Q & A

Basic: What are the standard synthetic routes for 3,5-Dichloro-4-acetamidobenzene-1-sulfonyl chloride?

Answer:
The synthesis typically involves a multi-step approach starting with functionalization of the benzene ring. A common route includes:

Chlorination: Introduction of chlorine groups at positions 3 and 5 of the benzene ring using chlorinating agents (e.g., Cl₂/FeCl₃).

Sulfonation: Reaction with sulfur trioxide (SO₃) or chlorosulfonic acid to introduce the sulfonyl chloride group at position 1.

Acetamidation: Coupling of the acetamide group at position 4 via nucleophilic substitution or amidation reactions, often using acetyl chloride or acetic anhydride under anhydrous conditions.

Key Considerations:

  • Purification via recrystallization or column chromatography is critical due to potential byproducts from incomplete chlorination or sulfonation.
  • Reaction solvents (e.g., dichloromethane or DMF) must be rigorously dried to avoid hydrolysis of the sulfonyl chloride group .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Answer:
Optimization strategies include:

  • Temperature Control: Maintaining low temperatures (0–5°C) during sulfonation to prevent decomposition of reactive intermediates.
  • pH Adjustment: Neutralizing acidic byproducts (e.g., HCl) using bases like pyridine or triethylamine to drive the reaction forward.
  • Protective Groups: Temporarily blocking reactive sites (e.g., using tert-butyloxycarbonyl (Boc) groups) to avoid unwanted side reactions during acetamidation.
  • Catalytic Additives: Employing catalysts like DMAP (4-dimethylaminopyridine) to enhance amide bond formation efficiency.

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